molecular formula C22H28N2O5 B264530 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide

2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No. B264530
M. Wt: 400.5 g/mol
InChI Key: PDUBSFZDFRHXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and researchers are continuing to investigate its potential applications.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide involves the activation of the Nrf2-ARE pathway. This pathway regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
Studies have shown that 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide has a number of biochemical and physiological effects. These include the upregulation of antioxidant enzymes, the reduction of oxidative stress, and the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments include its ability to protect neurons from damage caused by oxidative stress and inflammation. However, one limitation is that the compound may not be suitable for all types of experiments.

Future Directions

There are a number of future directions for research on 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide. These include investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a therapeutic agent for other conditions such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

The synthesis of 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide involves the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7-carboxylic acid with 3-(4-morpholinyl)propylamine in the presence of acetic anhydride. The resulting compound is then purified through column chromatography.

Scientific Research Applications

2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use in various scientific research applications. One area of focus has been its potential as a neuroprotective agent. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress and inflammation.

properties

Product Name

2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H28N2O5/c1-15-19(7-6-17-16-4-2-5-18(16)22(26)29-21(15)17)28-14-20(25)23-8-3-9-24-10-12-27-13-11-24/h6-7H,2-5,8-14H2,1H3,(H,23,25)

InChI Key

PDUBSFZDFRHXSV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCCCN4CCOCC4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCCCN4CCOCC4

Origin of Product

United States

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